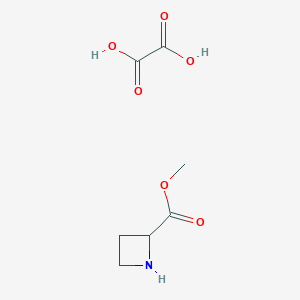

Azetidine-2-carboxylic acid methyl ester oxalate

Descripción general

Descripción

Azetidine-2-carboxylic acid methyl ester oxalate (C7H11NO6) is a chemical compound . It is a four-membered ring analog of L-proline that causes protein misconstruction when incorporated instead of proline .

Synthesis Analysis

The synthesis of Azetidine-2-carboxylic acid methyl ester oxalate can be achieved through aza-Michael addition of NH-heterocycles with Methyl 2- (Azetidin- or Oxetan-3-Ylidene)Acetates . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction .Molecular Structure Analysis

The molecular structure of Azetidine-2-carboxylic acid methyl ester oxalate can be analyzed using various spectroscopic techniques. The InChI key for this compound is XTOWSFUCOCQTSM-UHFFFAOYSA-N .Chemical Reactions Analysis

Azetidine-2-carboxylic acid methyl ester oxalate can undergo various chemical reactions. For instance, it can participate in intermolecular [2+2] photocycloadditions, which represent a powerful method for the synthesis of highly strained, four-membered rings .Physical And Chemical Properties Analysis

Azetidine-2-carboxylic acid methyl ester oxalate is a white solid . Its molecular weight is 205.17 .Aplicaciones Científicas De Investigación

I have conducted several searches to gather information on the unique scientific research applications of Azetidine-2-carboxylic acid methyl ester oxalate. However, it appears that specific details on this compound’s applications are not widely documented or may not be readily available in public databases.

Based on the information available for Azetidine-2-carboxylic acid and its derivatives, here is a general overview of potential applications:

Collagen Synthesis Inhibition

Azetidine-2-carboxylic acid has been used as a collagen synthesis inhibitor . This application could be relevant in studies related to tissue engineering and fibrotic diseases.

Protein Folding Antagonist

It also acts as a protein folding antagonist , which could be useful in research on protein misfolding diseases such as Alzheimer’s or Parkinson’s.

Liquid Chromatography-Mass Spectrometry Standard

The compound has been utilized as a standard in liquid chromatography-mass spectrometry (LC-MS) analyses , which is essential for identifying and quantifying chemicals in various samples.

Amino Acid Surrogate

Azetidine derivatives are known to act as amino acid surrogates, particularly as analogs of proline . This property could be exploited in peptide synthesis and drug design.

Peptidomimetic Chemistry

Due to their ring structure, azetidines are used in peptidomimetic chemistry to mimic the structure of peptides, which can lead to new therapeutic agents .

Medicinal Chemistry

Azetidines are important in medicinal chemistry due to their stability and ability to modulate pharmacological properties .

Mecanismo De Acción

Target of Action

Azetidine-2-carboxylic acid methyl ester oxalate, also known as Aze, is a non-proteinogenic amino acid homologue of proline . Its primary target is proteins, specifically those that incorporate proline during biosynthesis .

Mode of Action

Aze acts as an analog of proline and can be misincorporated into proteins in place of proline . This misincorporation occurs specifically on cytosolically translated proteins . The presence of Aze in proteins can interfere with their normal function, leading to various downstream effects .

Biochemical Pathways

The misincorporation of Aze into proteins affects the protein biosynthesis pathway . This can lead to the unfolded protein response being upregulated, implicating protein degradation of misfolded proteins . The misincorporation of Aze into proteins can alter collagen, keratin, hemoglobin, and protein folding .

Pharmacokinetics

Its ability to be incorporated into proteins suggests that it can be absorbed and distributed within the body

Result of Action

The misincorporation of Aze into proteins can lead to a range of effects. In plants, it has been shown to inhibit root growth . In animals, it can result in a wide range of toxic and teratogenic disorders, including a range of malformations .

Action Environment

The action of Aze can be influenced by environmental factors. For example, it is found in certain plants, suggesting that its production and presence in the environment can vary based on factors such as plant growth and distribution

Safety and Hazards

Propiedades

IUPAC Name |

methyl azetidine-2-carboxylate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.C2H2O4/c1-8-5(7)4-2-3-6-4;3-1(4)2(5)6/h4,6H,2-3H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTOWSFUCOCQTSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

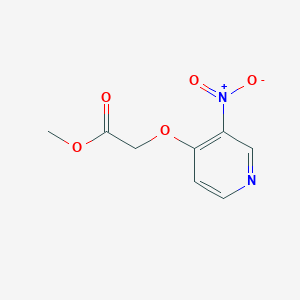

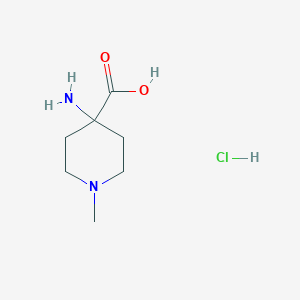

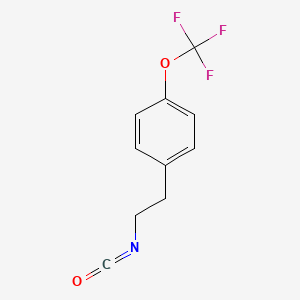

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde](/img/structure/B1380888.png)

![3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1380894.png)